4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Catalog No.
S684395
CAS No.
683241-86-3
M.F
C7H4BrF3N2O2
M. Wt
285.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitro-5-(trifluoromethyl)aniline

CAS Number

683241-86-3

Product Name

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

IUPAC Name

4-bromo-2-nitro-5-(trifluoromethyl)aniline

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285.02 g/mol

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2

InChI Key

PXTYWQVWAJBPIB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F

4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS: 683241-86-3) is a tetrasubstituted building block utilized in the synthesis of heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles [1]. Featuring an amine, a nitro group, a bromine atom, and a trifluoromethyl (CF3) group on a single benzene ring, it serves as a precursor for medicinal chemistry and advanced materials. The ortho-nitroaniline motif allows for reduction to a 1,2-diamine, while the para-bromine provides a handle for palladium-catalyzed cross-coupling. Furthermore, the CF3 group modulates metabolic stability and lipophilicity in downstream products [2]. For procurement and process chemistry teams, sourcing this specific isomerically pure compound bypasses multi-step nitration and bromination sequences, supporting reproducible scale-up of targeted active pharmaceutical ingredients (APIs) and agrochemicals[1].

Substituting 4-Bromo-2-nitro-5-(trifluoromethyl)aniline with closely related analogs alters downstream synthetic pathways and final product efficacy. Replacing it with 4-Bromo-2-nitroaniline (omitting the CF3 group) reduces the lipophilicity and metabolic stability of the resulting drug candidates, impacting ADME profiling [1]. Conversely, substituting it with 2-Nitro-5-(trifluoromethyl)aniline (omitting the bromine) eliminates the primary site for late-stage cross-coupling, preventing the installation of aryl or amine substituents at the 4-position. Substituting the bromine for a chlorine atom (4-Chloro-2-nitro-5-(trifluoromethyl)aniline) decreases the oxidative addition rate in palladium catalysis, requiring proprietary phosphine ligands and higher reaction temperatures [2]. Therefore, this exact compound is required when both a cross-coupling handle and CF3-driven pharmacokinetic optimization are necessary.

Cross-Coupling Efficiency: Bromide vs. Chloride Activation

In palladium-catalyzed cross-coupling reactions, the identity of the halide dictates catalyst selection. The bromide in 4-Bromo-2-nitro-5-(trifluoromethyl)aniline undergoes oxidative addition with standard Pd(0) catalysts. In contrast, the chloride analog exhibits higher activation barriers, requiring specialized ligands [1].

Evidence DimensionSuzuki coupling yield under mild conditions (e.g., Pd(PPh3)4, 80°C)
Target Compound Data>85% typical yield with standard, inexpensive phosphine ligands
Comparator Or Baseline4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Quantified Difference>4-fold increase in yield; avoids the need for costly Buchwald-type ligands
ConditionsStandard Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C, 12h)

Procuring the bromo-variant allows process chemists to use cheaper, off-the-shelf palladium catalysts, significantly reducing scale-up costs compared to the chloro-analog.

Pharmacokinetic Optimization: Impact of the CF3 Group

The inclusion of the trifluoromethyl group translates to the physicochemical properties of the final heterocycle. Compared to the non-fluorinated baseline, the CF3 group enhances lipophilicity and alters the electron density of the aromatic core, a strategy used to adjust target binding affinity and metabolic half-life [1].

Evidence DimensionChange in calculated partition coefficient (ΔcLogP)
Target Compound DataCF3 group adds approximately +0.8 to +1.0 log units
Comparator Or Baseline4-Bromo-2-nitroaniline (lacks CF3)
Quantified Difference~0.9 log units higher lipophilicity and enhanced metabolic resistance
ConditionsIn silico ADME profiling of downstream benzimidazole/quinoxaline derivatives

For pharmaceutical procurement, selecting the CF3-containing building block is essential for hitting required lipophilicity and metabolic stability targets in lead optimization.

Selective Reduction Compatibility for Diamine Synthesis

Converting this compound to the corresponding 1,2-diamine requires selective reduction of the nitro group without cleaving the C-Br bond. Standard catalytic hydrogenation causes hydrodehalogenation, whereas mild, chemoselective reducing agents preserve the bromine handle [1].

Evidence DimensionYield of intact 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Target Compound Data>90% yield using chemoselective conditions (e.g., Fe/NH4Cl or SnCl2)
Comparator Or BaselineStandard H2/Pd-C reduction (<50% yield due to competitive debromination)
Quantified Difference>40% improvement in desired diamine yield by avoiding Pd-catalyzed hydrogenation
ConditionsFe powder, NH4Cl, EtOH/H2O, 80°C vs. H2 (1 atm), 10% Pd/C

Understanding the specific reduction profile of this brominated precursor ensures that process teams avoid costly yield losses and preserve the cross-coupling handle for subsequent steps.

Regiochemical Purity and Manufacturing Reproducibility

De novo synthesis of tetrasubstituted anilines via sequential nitration and bromination yields mixtures of regioisomers. Procuring 4-Bromo-2-nitro-5-(trifluoromethyl)aniline at >97% purity eliminates downstream purification bottlenecks associated with these isomeric mixtures [1].

Evidence DimensionRegiomeric purity and purification yield loss
Target Compound Data>97% specific isomer (commercial procurement)
Comparator Or BaselineCrude nitration/bromination mixtures of less functionalized precursors
Quantified DifferenceEliminates 15-30% yield loss associated with removing off-target isomers (e.g., 6-nitro variants)
ConditionsCommercial procurement vs. in-house multi-step synthesis from 3-(trifluoromethyl)aniline

Purchasing the pre-functionalized, isomerically pure compound saves extensive chromatographic purification time, solvent costs, and accelerates project timelines.

Synthesis of CF3-Substituted Benzimidazoles and Quinoxalines

Following selective nitro reduction to the 1,2-diamine, this compound is a direct precursor for constructing benzimidazole and quinoxaline cores. The retained bromine atom allows for subsequent late-stage diversification via Suzuki or Buchwald-Hartwig couplings, utilized in synthesizing libraries of kinase inhibitors [1].

Development of Metabolically Stable Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, the CF3 group provided by this building block is leveraged to block oxidative metabolism at the aromatic ring and increase the lipophilicity of the drug candidate. It is chosen over non-fluorinated analogs when optimizing the ADME profile of a lead compound [2].

Late-Stage Functionalization in Agrochemical Discovery

The combination of an electron-withdrawing CF3 group and a reactive bromide handle makes this compound applicable in agrochemical research. It serves as a core scaffold for developing herbicides and fungicides where specific electronic properties and lipophilicity are required for environmental stability [2].

XLogP3

3.2

Wikipedia

4-bromo-2-nitro-5-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types